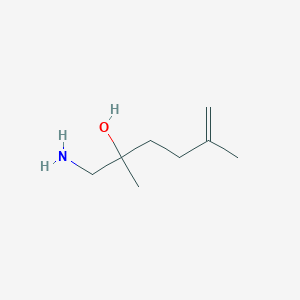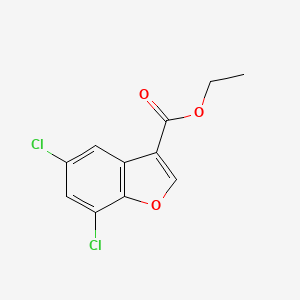![molecular formula C28H27N3 B12602449 4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine CAS No. 917807-75-1](/img/structure/B12602449.png)
4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is a complex organic compound featuring a pyrrolidine ring, a phenylene group, and a dipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine typically involves the reaction of pyrrolidine with a suitable phenylene derivative under controlled conditions. One common method involves the use of 4-chloromethylpyridine dissolved in hot anhydrous ethanol, followed by the addition of a KOH solution . The reaction is exothermic and may require cooling to maintain the desired temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as a biochemical reagent in life sciences.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine involves its interaction with molecular targets through its pyridine and pyrrolidine moieties. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding . The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Another dipyridine compound used in coordination chemistry.
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of the pyrrolidine ring.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: A more complex structure with multiple pyridine rings.
Uniqueness
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is unique due to its combination of pyrrolidine and dipyridine moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
917807-75-1 |
|---|---|
Fórmula molecular |
C28H27N3 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-[4-[1-(4-pyridin-4-ylphenyl)-2-pyrrolidin-1-ylethyl]phenyl]pyridine |
InChI |
InChI=1S/C28H27N3/c1-2-20-31(19-1)21-28(26-7-3-22(4-8-26)24-11-15-29-16-12-24)27-9-5-23(6-10-27)25-13-17-30-18-14-25/h3-18,28H,1-2,19-21H2 |
Clave InChI |
IDUVWRVKOGCYLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


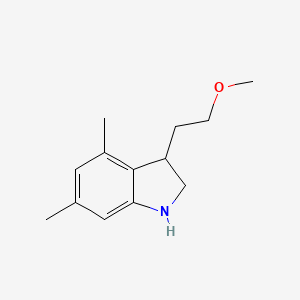
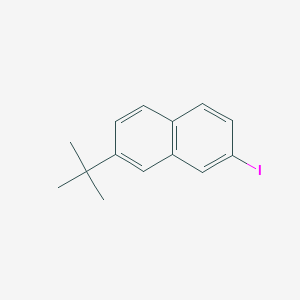
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
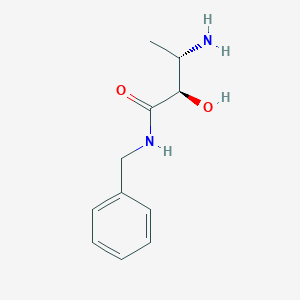
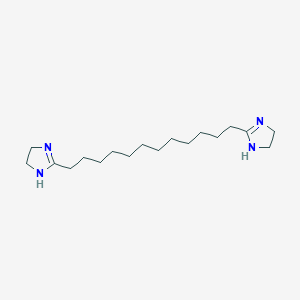
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
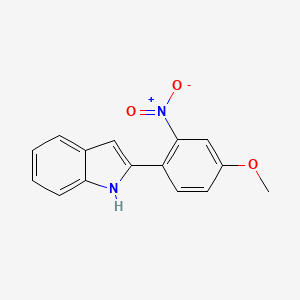
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
propanedinitrile](/img/structure/B12602451.png)
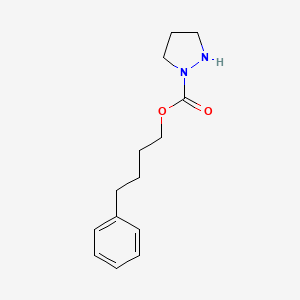
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
